2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile
Overview
Description
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile is a chemical compound characterized by the presence of nitro, trifluoromethyl groups, and a cyano group attached to a phenyl ring. Its properties and reactions are of interest in various fields of chemistry due to the unique combination of functional groups.
Synthesis Analysis
The synthesis of compounds like 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile often involves multiple steps, including nitration and cyanation processes. The nitration introduces the nitro group, while the cyanation step adds the cyano group to the molecule. These reactions require careful control of conditions to ensure specificity and yield.
Molecular Structure Analysis
The molecular structure of compounds such as 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile can be explored through techniques like IR spectroscopy and X-ray crystallography. Studies show that molecular configurations, bond lengths, and angles significantly influence the compound's physical and chemical properties (Binev et al., 2000).
Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
- Methods : The synthesis and applications of TFMP and its derivatives involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Organic Semiconductor
- Application : 4-(Trifluoromethyl)phenylacetonitrile, a compound structurally similar to the one you mentioned, has been used in the preparation of a novel n-type organic semiconductor .
- Results : The resulting compound is a cyano-substituted distyrylbenzene derivative . The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
3. Cyanomethylation
- Application : Acetonitrile, which is structurally related to the compound you mentioned, is used in the metal-free catalyzed functionalization of unsaturated hydrocarbons .
- Methods : This process, known as cyanomethylation, involves the reaction of acetonitrile with unsaturated hydrocarbons in the presence of a catalyst .
- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
4. Synthesis of Aryl or Heteroaryl Derivatives
- Application : 2-(Trifluoromethyl)phenylboronic acid, a compound structurally similar to the one you mentioned, can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
5. Synthesis of Pyrrolopyrimidine Derivatives
- Application : 2-(Trifluoromethyl)phenylboronic acid can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
- Results : The specific results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-6(3-4-13)8(5-7)14(15)16/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSFUABKGQLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379695 | |
Record name | [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitro-4-(trifluoromethyl)phenyl)acetonitrile | |
CAS RN |
13544-06-4 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13544-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Nitro-4-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13544-06-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.